

Commercial Suppliers and Technical Guide for Decarbonyl Rivaroxaban-d4 Reference Standard

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of the **Decarbonyl Rivaroxaban-d4** reference standard. It is designed to assist researchers, scientists, and drug development professionals in sourcing this material and provides key technical data and a logical workflow for its procurement and application. While direct experimental protocols for **Decarbonyl Rivaroxaban-d4** are not readily provided by suppliers, this guide includes adaptable methodologies from published research for its use in analytical assays.

Commercial Suppliers

The primary commercial suppliers of **Decarbonyl Rivaroxaban-d4** and its closely related isotopically labeled analog, Rivaroxaban-d4, are specialized chemical companies that synthesize and distribute reference standards for research and pharmaceutical quality control. The following table summarizes the key suppliers and available data for these standards.



Supplier	Product Name	Catalog Number	Purity	Isotopic Enrichme nt	Formulati on	CAS Number
LGC Standards	Decarbonyl Rivaroxaba n-d4	TRC- D213252	>95% (HPLC)[1]	Not specified	Neat Solid[2]	721401-53- 2 (unlabeled) [2]
Cayman Chemical	Rivaroxaba n-d4	22563	≥99% deuterated forms (d1- d4)[3]	Not specified	Solid[3]	1132681- 38-9[3]

Note: While LGC Standards offers **Decarbonyl Rivaroxaban-d4**, detailed specifications on isotopic enrichment are not publicly available and may require direct inquiry. Cayman Chemical provides Rivaroxaban-d4, a closely related deuterated standard, with a stated purity of ≥99% deuterated forms.

Quantitative Data from Certificate of Analysis (Rivaroxaban-d4)

A representative Certificate of Analysis for Rivaroxaban-d4 provides the following quality control data.[4] It is important to note that a specific Certificate of Analysis for **Decarbonyl Rivaroxaban-d4** was not publicly available at the time of this guide's compilation.

Test	Specification	Result
Appearance	-	Conforms
Solubility	-	Conforms
¹ H-NMR	Conforms to structure	Conforms
Mass Spectrometry	Conforms to structure	Conforms
Chromatographic Purity	>90%	>90%



Experimental Protocols: Adaptable LC-MS/MS Method for Quantification

While suppliers do not typically provide detailed experimental protocols for their reference standards, the scientific literature contains numerous validated methods for the analysis of Rivaroxaban and its metabolites using deuterated internal standards. The following is a representative LC-MS/MS protocol adapted from published research that can be used for the quantification of Decarbonyl Rivaroxaban in biological matrices using **Decarbonyl**Rivaroxaban-d4 as an internal standard.[5]

- 1. Preparation of Stock and Working Solutions:
- Stock Solution: Prepare a 1 mg/mL stock solution of Decarbonyl Rivaroxaban-d4 in methanol or DMSO.
- Working Solution: Dilute the stock solution with a suitable solvent (e.g., 50:50
 acetonitrile:water) to a final concentration appropriate for spiking into calibration standards
 and quality control samples (e.g., 100 ng/mL).
- 2. Sample Preparation (Liquid-Liquid Extraction):
- To 200 μL of plasma sample, add the internal standard working solution.
- Add a suitable extraction solvent (e.g., methyl tert-butyl ether).
- Vortex mix and centrifuge to separate the organic and aqueous layers.
- Evaporate the organic layer to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
- 3. Chromatographic Conditions:
- Column: A C18 reverse-phase column (e.g., Thermo BDS Hypersil C-18, 150 mm \times 4.6 mm, 5 μ m) is suitable.[5]



- Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate) is commonly used.[5]
- Flow Rate: A typical flow rate is between 0.8 to 1.0 mL/min.
- Column Temperature: Maintain the column at a constant temperature (e.g., 40°C).
- 4. Mass Spectrometric Conditions:
- Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used.
- Multiple Reaction Monitoring (MRM): Monitor the specific precursor to product ion transitions for Decarbonyl Rivaroxaban and Decarbonyl Rivaroxaban-d4. The exact m/z values will need to be determined based on the mass of the analytes. For Rivaroxaban and Rivaroxaban-d4, the transitions are m/z 436.1 → 145.0 and m/z 440.2 → 144.9, respectively.
 [5]

Logical Workflow for Procurement and Utilization

The following diagram illustrates the logical workflow for procuring and utilizing the **Decarbonyl Rivaroxaban-d4** reference standard in a research or drug development setting.

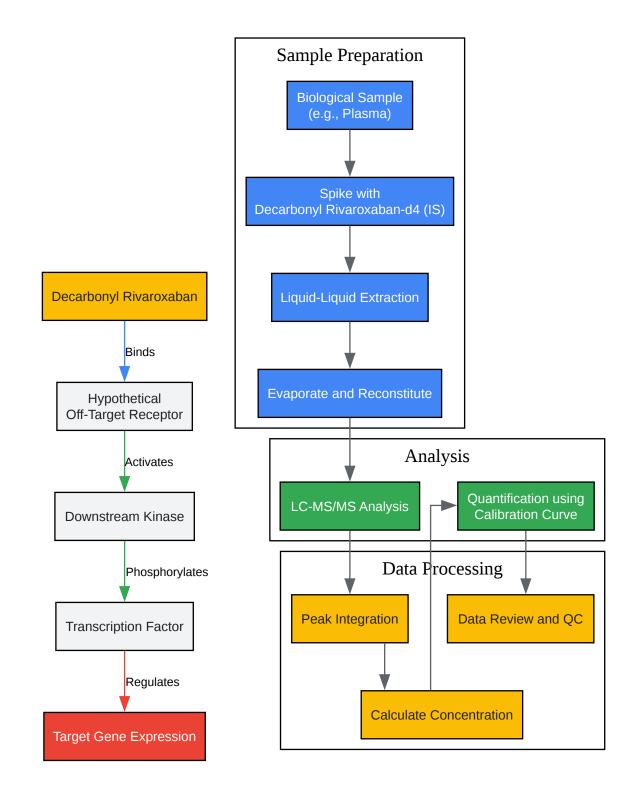












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